3-methyl Rolicyclidine (hydrochloride)
CAS No.:
Cat. No.: VC14546020
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26ClN |
|---|---|
| Molecular Weight | 279.8 g/mol |
| IUPAC Name | 1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C17H25N.ClH/c1-15-8-7-9-16(14-15)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H |
| Standard InChI Key | KZTBJKRJRYYZSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CCCCC2)N3CCCC3.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Methyl Rolicyclidine (hydrochloride) is chemically designated as 1-(1-phenylcyclohexyl)-3-methylpyrrolidine hydrochloride, with the molecular formula and a molecular weight of 279.9 g/mol . The compound features a cyclohexyl ring bonded to a phenyl group and a pyrrolidine moiety substituted with a methyl group at the third position. This structural modification distinguishes it from rolicyclidine, which lacks the methyl substitution .
The hydrochloride salt enhances solubility in polar solvents, a critical factor for laboratory handling and experimental applications. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the chair conformation of the cyclohexyl ring and the planar geometry of the pyrrolidine nitrogen, which facilitates NMDA receptor binding .
Synthesis and Industrial Production
The synthesis of 3-methyl Rolicyclidine (hydrochloride) involves a nucleophilic substitution reaction between 1-phenylcyclohexylamine and 3-methylpyrrolidine under reflux conditions in ethanol or methanol . The reaction proceeds via an mechanism, yielding the tertiary amine intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>98%) .
Key challenges include controlling stereoselectivity at the cyclohexyl-pyrrolidine junction and minimizing byproducts such as N-oxides. Advanced purification techniques, including recrystallization from acetone-diethyl ether mixtures, are utilized to isolate the final product .
Pharmacological Profile and Mechanism of Action
3-Methyl Rolicyclidine (hydrochloride) functions as a non-competitive antagonist of the NMDA receptor, binding to the phencyclidine site within the receptor’s ion channel . This inhibition disrupts glutamatergic neurotransmission, leading to dissociative anesthesia characterized by sensory detachment, catalepsy, and amnesia. Compared to PCP, it exhibits reduced potency (EC = 120 nM vs. 45 nM for PCP) and attenuated stimulant effects, favoring sedative properties .
In vivo studies in rodent models demonstrate dose-dependent effects:
-
Low doses (0.1–0.5 mg/kg): Sedation, ataxia, and mild analgesia.
-
Moderate doses (1–2 mg/kg): Catalepsy, hyperlocomotion, and stereotyped behaviors.
-
High doses (>5 mg/kg): Respiratory depression and seizure activity .
Metabolic Pathways and CYP Isoenzyme Involvement
Metabolism studies in rat and human liver microsomes reveal extensive phase I transformations:
-
Aliphatic hydroxylation: CYP2B6 mediates hydroxylation at the cyclohexyl and pyrrolidine rings, producing dihydroxy metabolites .
-
O-demethylation: CYP2C19 and CYP2D6 catalyze the removal of the methyl group, yielding rolicyclidine as a primary metabolite .
-
Carboxylation: Oxidative cleavage of the cyclohexyl ring generates carboxylic acid derivatives, detectable in urine .
Phase II metabolism involves glucuronidation of hydroxylated metabolites, facilitated by UDP-glucuronosyltransferase (UGT) enzymes. Polymorphic expression of CYP2B6 and CYP2D6 introduces significant interindividual variability in metabolic rates, potentially influencing toxicity and duration of action .
Analytical Detection Methods
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS)
LC-HR-MS identifies phase I and II metabolites with a limit of detection (LOD) of 0.1 ng/mL in urine. Characteristic fragments include m/z 280.1804 ([M+H]) for the parent compound and m/z 296.1760 for hydroxylated metabolites .
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS achieves an LOD of 0.5 ng/mL using electron ionization (EI) mode. Key ions: m/z 96 (base peak, pyrrolidine fragment) and m/z 186 (cyclohexyl-phenyl fragment) .
Toxicological and Regulatory Considerations
Acute toxicity manifests as hypertension, tachycardia, and hyperthermia, while chronic use is associated with cognitive deficits and bladder dysfunction. Despite lacking a formal hazard classification under GHS, its structural analogy to Schedule I substances (e.g., PCP) subjects it to control under the U.S. Federal Analogue Act .
Regulatory agencies prioritize LC-HR-MS-based screening to detect emerging analogs in forensic samples. International collaboration is critical to address clandestine synthesis and distribution networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume